prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride
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Overview
Description
Prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an ester linkage and an amino group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride typically involves a multi-step process. One common method includes the following steps:
Preparation of the starting materials: The synthesis begins with the preparation of prop-2-en-1-ol and 2-oxo-2-(prop-2-en-1-yloxy)ethylamine.
Esterification: The prop-2-en-1-ol is reacted with acetic acid under acidic conditions to form prop-2-en-1-yl acetate.
Amidation: The 2-oxo-2-(prop-2-en-1-yloxy)ethylamine is then reacted with the prop-2-en-1-yl acetate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired ester-amide compound.
Hydrochloride formation: Finally, the ester-amide compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ester or amide groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
Prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride involves its interaction with specific molecular targets. The ester and amide groups in the compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-en-1-yl acetate
- Prop-2-enylamine
- 2-oxo-2-(prop-2-en-1-yloxy)ethylamine
Uniqueness
Prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride is unique due to its combination of ester and amide functionalities, which provide a versatile platform for chemical modifications and biological interactions. This dual functionality distinguishes it from simpler compounds like prop-2-en-1-yl acetate or prop-2-enylamine, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2763759-81-3 |
---|---|
Molecular Formula |
C10H16ClNO4 |
Molecular Weight |
249.7 |
Purity |
95 |
Origin of Product |
United States |
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